molecular formula C20H32N2O B247576 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine

1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine

Cat. No. B247576
M. Wt: 316.5 g/mol
InChI Key: YTKFWXBFVGRGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine, also known as EMBP, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. EMBP belongs to the class of piperidine derivatives, which have been widely explored for their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine is not fully understood, but it is believed to involve the modulation of dopamine receptor activity. 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine has been shown to bind to dopamine receptors and modulate their signaling pathways, which can lead to changes in neuronal activity and behavior. 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine has also been shown to interact with other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine are diverse and depend on the dose, route of administration, and experimental conditions. In animal models, 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine has been shown to exhibit analgesic, anxiolytic, and antidepressant effects. 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine has also been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which can affect mood, motivation, and reward processing.

Advantages and Limitations for Lab Experiments

1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine is also relatively easy to synthesize and can be modified to generate new compounds with improved pharmacological properties. However, 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine has some limitations, such as its limited solubility in water and its potential for off-target effects. These limitations should be taken into consideration when designing experiments with 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine.

Future Directions

There are several future directions for research on 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine. One direction is the development of new 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine derivatives with improved pharmacological properties, such as higher potency, selectivity, and solubility. Another direction is the investigation of the molecular mechanisms underlying the pharmacological effects of 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine, which could lead to the identification of new drug targets and the development of novel therapeutics. Finally, the potential clinical applications of 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine should be explored further, such as its use in the treatment of neuropathic pain, depression, and anxiety.

Synthesis Methods

The synthesis of 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine involves the reaction of 1,4'-bipiperidine and 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to obtain the final product. The yield of 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of reward and motivation. 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine has also been investigated for its potential use as a tool compound in the study of drug addiction and related disorders.
In pharmacology, 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine has been explored for its potential therapeutic applications, such as the treatment of neuropathic pain, depression, and anxiety. 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine has been shown to exhibit analgesic and anxiolytic effects in animal models, which suggest its potential as a novel drug candidate.
In medicinal chemistry, 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine has been used as a scaffold for the development of new compounds with improved pharmacological properties. For example, 1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine derivatives have been synthesized and evaluated for their potential as dopamine receptor ligands.

properties

Product Name

1'-(4-Ethoxybenzyl)-3-methyl-1,4'-bipiperidine

Molecular Formula

C20H32N2O

Molecular Weight

316.5 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C20H32N2O/c1-3-23-20-8-6-18(7-9-20)16-21-13-10-19(11-14-21)22-12-4-5-17(2)15-22/h6-9,17,19H,3-5,10-16H2,1-2H3

InChI Key

YTKFWXBFVGRGTA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.